1-(4-fluorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methylphenyl groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl-substituted aromatic compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Receptors: The compound can interact with specific receptors on the cell surface, modulating cellular signaling pathways.
Disruption of Cellular Processes: The compound can disrupt various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: This compound has a similar fluorophenyl group but differs in the presence of a pyrazole ring and a cyclohexane carboxylic acid group.
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: This compound has a similar fluorophenyl group but differs in the presence of a thiophene ring and an iodo-methylbenzyl group
Properties
Molecular Formula |
C17H15FN4O |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H15FN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23) |
InChI Key |
ALNKRWREVMGILT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.